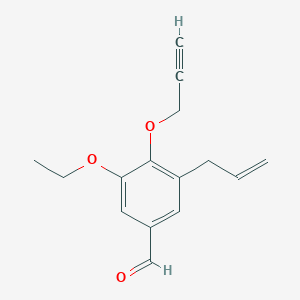

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

CAS No.: 426221-47-8

Cat. No.: VC1992037

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 426221-47-8 |

|---|---|

| Molecular Formula | C15H16O3 |

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde |

| Standard InChI | InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 |

| Standard InChI Key | ZCKGXMJPBNJXJS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O |

| Canonical SMILES | CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O |

Introduction

Chemical Identity and Structure

Basic Information

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde is an aromatic aldehyde with several functional groups attached to the benzene ring. Its molecular structure consists of a benzaldehyde core with an allyl group at position 3, an ethoxy group at position 5, and a propynyloxy group at position 4. This unique arrangement of substituents contributes to its specific chemical and physical properties, making it valuable for various applications in organic synthesis and research.

Identification Parameters

The compound can be identified through various chemical identifiers as detailed in the table below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 426221-47-8 |

| Molecular Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde |

| InChI | InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 |

| InChIKey | ZCKGXMJPBNJXJS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O |

The structure includes three distinct oxygen-containing functional groups: an aldehyde group (CHO), an ethoxy group (OCH₂CH₃), and a propynyloxy group (OCH₂C≡CH), along with an allyl side chain (CH₂CH=CH₂) .

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde have been determined through various analytical methods and computational approaches. These properties are crucial for understanding its behavior in different environments and applications.

The compound exhibits moderate to low water solubility, which is expected given its largely hydrophobic structure. The discrepancy between the two water solubility values reflects differences in computational methods and highlights the importance of experimental verification in determining precise physical properties .

Chemical Reactivity

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde possesses several reactive functional groups that can participate in various chemical transformations:

-

The aldehyde group can undergo nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to alcohols.

-

The terminal alkyne of the propynyloxy group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, making it valuable for bioconjugation applications.

-

The allyl group can undergo addition reactions, epoxidation, and polymerization.

-

The ethoxy group contributes to the compound's solubility in organic solvents and can participate in cleavage reactions under appropriate conditions .

The presence of these multiple reactive sites makes this compound particularly versatile as a building block for more complex molecular architectures and allows for selective functionalization strategies .

Synthesis and Preparation

Synthetic Routes

Analytical Methods and Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the characterization and purity assessment of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure, particularly for identifying the characteristic signals of the aldehyde proton (typically appearing around 9.8-10.0 ppm), the terminal alkyne proton (around 2.5 ppm), and the allyl group protons.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, especially the aldehyde C=O stretch (typically around 1700 cm⁻¹) and the terminal alkyne C≡C stretch (around 2100-2200 cm⁻¹).

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis, with the molecular ion expected at m/z 244.

-

UV-Visible Spectroscopy: Can provide information about the electronic transitions in the molecule, which may be relevant for applications involving photochemical processes.

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and isolation:

-

High-Performance Liquid Chromatography (HPLC): Enables separation and quantification of the compound from potential impurities or synthetic by-products.

-

Gas Chromatography (GC): Particularly useful for volatile compounds and their derivatives, allowing for purity determination and reaction monitoring.

-

Thin-Layer Chromatography (TLC): Commonly used for reaction monitoring and preliminary purity assessment during synthesis.

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties, which are crucial for both research applications and quality control in production settings.

Applications in Scientific Research

Chemical Applications

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde serves as a valuable building block in organic synthesis due to its diverse functional groups. Its applications in chemical research include:

-

Synthetic Intermediate: The compound functions as a precursor for more complex molecular structures, particularly in multi-step organic syntheses requiring precise functional group placement.

-

Click Chemistry: The terminal alkyne group makes this compound suitable for copper-catalyzed azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and materials science.

-

Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, enabling the synthesis of complex structures.

-

Photochemical Applications: The compound's unique structure suggests potential applications in photochemical processes, including as components in organic light-emitting diodes (OLEDs) or related materials .

Biological and Medicinal Research

Although research on the specific biological activities of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde is limited, related compounds with similar structural features have shown promising biological properties:

-

Enzyme Inhibition Studies: The compound may serve as a probe for investigating enzyme-substrate interactions, particularly for enzymes that interact with aromatic aldehydes.

-

Structure-Activity Relationship (SAR) Studies: Its well-defined structure with multiple functional groups makes it valuable for systematic SAR studies in medicinal chemistry research.

-

Potential Therapeutic Applications: Ongoing research explores possible applications in drug development, particularly for compounds targeting specific molecular pathways.

-

Bioconjugation: The alkyne group enables bioorthogonal conjugation to biomolecules for imaging or targeted delivery applications.

The compound's potential in these areas highlights its versatility as a research tool across multiple scientific disciplines.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde exist, each with distinct properties and applications:

These structural variations highlight the importance of precise substitution patterns in determining both physical properties and chemical reactivity. The methoxy-containing analogue, for instance, would likely exhibit different solubility characteristics and potentially altered electronic properties due to the smaller alkyl group .

Functional Group Impact

The specific arrangement and nature of functional groups significantly impact the properties and applications of these compounds:

-

Propynyloxy vs. Allyloxy: The terminal alkyne in the propynyloxy group provides a unique reactive handle for click chemistry reactions that is absent in allyloxy-containing analogues, expanding the scope of potential transformations.

-

Ethoxy vs. Methoxy: The larger ethoxy group potentially contributes to increased lipophilicity and steric bulk, which may influence intermolecular interactions and binding properties in biological systems.

-

Position of Substituents: The relative positioning of substituents around the aromatic ring influences electronic distribution, which can affect reactivity patterns and interaction with biological targets.

-

Hydroxyl vs. Alkoxy Groups: Hydroxyl-containing analogues can participate in hydrogen bonding interactions that are absent in fully alkylated derivatives, potentially altering solubility, crystal packing, and biological recognition.

These comparisons provide valuable insights for researchers seeking to optimize specific properties through structural modification, particularly in the context of medicinal chemistry and materials science applications.

Future Research Directions

Synthetic Methodology Development

Future research opportunities related to 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde may include:

-

Development of more efficient and selective synthetic routes, potentially involving catalytic methods or flow chemistry approaches to improve yield and reduce waste.

-

Exploration of green chemistry alternatives for its synthesis, such as solvent-free conditions or biocatalytic approaches.

-

Investigation of one-pot multi-component reactions to streamline the synthetic process.

-

Examination of stereoselective modifications of the allyl and propynyl groups to access stereochemically defined derivatives.

These methodological advances would enhance the accessibility and utility of the compound for various applications.

Expanded Applications

Potential new applications that warrant further investigation include:

-

Materials Science: Exploration of the compound's potential in polymer chemistry, particularly in the development of functional materials through click chemistry and controlled polymerization.

-

Biological Probes: Development of derivatives as biological probes for specific cellular targets or processes, leveraging the bioorthogonal reactivity of the alkyne group.

-

Catalysis: Investigation of metal complexes incorporating this compound as ligands for catalytic applications in organic synthesis.

-

Computational Studies: Structure-property relationship studies to better understand the electronic and molecular features that determine reactivity and potential biological activities.

-

Medicinal Chemistry: Systematic exploration of derivatives for potential pharmacological properties, building on the foundation of knowledge about structurally similar compounds.

These research directions would expand our understanding of this versatile compound and potentially uncover new applications across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume